1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(1H-indol-3-yl)ethyl]-3-piperidinecarboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a pyrimidine ring, an indole moiety, and a piperidine carboxamide group, indicating its potential for diverse biological activities. This compound is of interest for its possible applications in drug development, particularly in targeting specific biological pathways.
This compound can be classified under the category of piperidine derivatives, which are known for their pharmacological properties. The presence of the pyrimidine and indole groups suggests potential interactions with various biological targets, making it a subject of ongoing research in medicinal chemistry and pharmacology.
The synthesis of 1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(1H-indol-3-yl)ethyl]-3-piperidinecarboxamide typically involves several key steps:
Optimizing reaction conditions such as temperature, solvent choice, and reaction time is essential to enhance yield and purity during synthesis.
The molecular structure of 1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(1H-indol-3-yl)ethyl]-3-piperidinecarboxamide can be described by its molecular formula and a molecular weight of approximately 380.4 g/mol.
Property | Data |
---|---|
Molecular Formula | C20H24N6O2 |
Molecular Weight | 380.4 g/mol |
IUPAC Name | 1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(1H-indol-3-yl)ethyl]-3-piperidinecarboxamide |
InChI Key | ZJYOSZIXUNIAGX-UHFFFAOYSA-N |
Canonical SMILES | CN1C=NC(=N1)C(C)C(=O)NCC(C2=CN=C(C=C2)C=C(C)C)C |
1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(1H-indol-3-yl)ethyl]-3-piperidinecarboxamide can undergo various chemical reactions:
The outcomes of these reactions depend on specific conditions such as temperature, solvent, and the presence of catalysts.
The mechanism of action for 1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(1H-indol-3-yl)ethyl]-3-piperidinecarboxamide likely involves its interaction with specific biological targets such as enzymes or receptors.
Further studies are required to elucidate the exact pathways involved.
Relevant data regarding melting point and boiling point should be determined experimentally for precise applications.
The potential applications of 1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(1H-indol-3-yl)ethyl]-3-piperidinecarboxamide include:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2